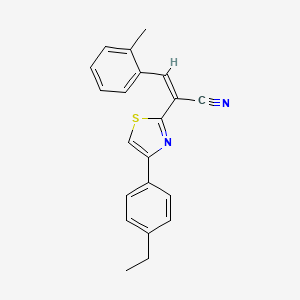

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile

Beschreibung

Eigenschaften

IUPAC Name |

(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2S/c1-3-16-8-10-17(11-9-16)20-14-24-21(23-20)19(13-22)12-18-7-5-4-6-15(18)2/h4-12,14H,3H2,1-2H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPRCLKZIWPMTB-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

Substitution Reactions: The ethylphenyl group can be introduced via a substitution reaction using appropriate reagents and catalysts.

Acrylonitrile Addition: The acrylonitrile moiety can be added through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Key Chemical Reactions

The compound’s reactivity stems from its α,β-unsaturated nitrile structure and heteroaromatic thiazole ring.

2.1 Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions , particularly with azomethine ylides. For example, (E)-2-(benzothiazol-2-yl)-3-arylacrylonitriles undergo regioselective cycloadditions with in situ-generated azomethine ylides, forming spiro[indoline-pyrrolidine] derivatives . The stereochemical outcome depends on the substitution pattern of the dipolarophile (e.g., electron-withdrawing groups favor endo-selectivity).

2.2 Nucleophilic Addition

The nitrile group undergoes nucleophilic addition under basic conditions. For instance, hydride donors or amines can attack the α,β-unsaturated nitrile, leading to functionalized products. This reactivity is critical for expanding the compound’s synthetic utility.

2.3 Diels-Alder Reaction

As an α,β-unsaturated nitrile, the compound acts as a dienophile in Diels-Alder reactions with conjugated dienes. The electron-deficient nature of the nitrile group enhances its dienophilic character, enabling regioselective cycloaddition to form six-membered rings.

2.4 Polymerization

The α,β-unsaturated nitrile moiety can undergo radical or ionic polymerization , potentially leading to functional polymers. Controlled polymerization conditions (e.g., solvent choice, initiator concentration) are essential to prevent side reactions.

Mechanistic Insights

3.1 Regioselectivity in Cycloadditions

In 1,3-dipolar cycloadditions, regioselectivity is governed by global electrophilicity/nucleophilicity descriptors. For example, electron-deficient acrylonitriles favor exo-approach transition states, while electron-rich substituents promote endo-selectivity .

3.2 Stereochemical Control

The (Z)-configuration of the compound influences its reactivity in cycloadditions. Computational studies using the QST3 method reveal that transition state geometries are optimized through asynchronous approaches, where the dipolarophile and azomethine ylide align oppositely charged regions .

Experimental Data and Tables

4.1 Synthesis of Similar Acrylonitriles

A representative procedure from the literature involves:

-

Mixing malononitrile (0.5 mmol), 2-aminothiophenol (0.5 mmol), and benzaldehyde (0.5 mmol) in DMF.

-

Adding TBABF₄ (20 mol%) and CuI (10 mol%) as catalyst.

-

Electrolyzing at 12 mA for 2–4 hours, followed by chromatographic purification .

| Reagent | Quantity | Role |

|---|---|---|

| Malononitrile | 0.5 mmol | Nucleophile |

| 2-Aminothiophenol | 0.5 mmol | Thiazole precursor |

| Benzaldehyde | 0.5 mmol | Electrophile |

| CuI | 10 mol% | Catalyst |

4.2 Antitumor Activity (Related Derivatives)

While not directly applicable, indole-acrylonitrile analogs (e.g., 2l ) exhibit potent antiproliferative activity, with GI₅₀ values as low as 0.228 μM against leukemia cell lines . This highlights the broader biological relevance of acrylonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile as an anticancer agent. Research indicates that derivatives of thiazole compounds exhibit cytotoxic effects against various cancer cell lines. The thiazole moiety is known to interact with cellular targets, potentially inhibiting tumor growth.

A specific study demonstrated that this compound could induce apoptosis in breast cancer cells, showcasing its ability to disrupt cellular proliferation pathways. The mechanism involved may include the modulation of apoptotic markers and cell cycle arrest at the G2/M phase, suggesting a promising avenue for further development in targeted cancer therapies .

1.2 Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro assays reported a significant reduction in bacterial viability when exposed to (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile, indicating its potential as an antimicrobial agent .

Materials Science Applications

2.1 Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its ability to form stable thin films with good charge transport characteristics has been documented. Research has shown that incorporating (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile into polymer matrices enhances the overall performance of OLED devices .

2.2 Photovoltaic Cells

In the field of photovoltaics, this compound has been investigated for its role as a sensitizer in dye-sensitized solar cells (DSSCs). The thiazole unit can facilitate electron transfer processes, improving the efficiency of light absorption and conversion into electrical energy. Experimental results indicate that devices utilizing this compound exhibit enhanced photocurrent responses compared to traditional sensitizers .

Synthesis and Characterization

3.1 Synthetic Routes

The synthesis of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile typically involves multi-step reactions starting from readily available precursors. A common synthetic pathway includes the formation of thiazole rings through cyclization reactions followed by subsequent modifications to introduce the acrylonitrile moiety .

3.2 Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are routinely employed to validate the chemical identity and assess functional groups present within the molecule.

Case Studies

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of various thiazole derivatives, including (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile, against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutic agents .

Case Study 2: OLED Performance

Another investigation focused on the application of this compound in OLED technology. By integrating (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile into the active layer of OLED devices, researchers reported improved luminescent efficiency and stability under operational conditions, outperforming devices using conventional materials .

Wirkmechanismus

The mechanism of action of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Vergleich Mit ähnlichen Verbindungen

Key Analogues and Their Properties

Analysis of Substituent Effects

GI₅₀ values for Compound 15 suggest that methoxy groups at the 3,4,5-positions are optimal for activity, whereas alkyl groups (ethyl, methyl) might reduce potency but improve pharmacokinetics .

Fluorescence and Material Properties :

- Fluorophenyl and hydroxy-methoxyphenyl substituents (as in ) induce planar molecular conformations, enabling aggregation-induced emission (AIE). The target compound’s o-tolyl group may disrupt planarity, reducing AIE efficiency but enhancing solubility .

- In solvent-dependent film formation studies, bromophenyl and diphenylamine substituents (e.g., Compound B in ) yield homogeneous thin films. The ethyl and o-tolyl groups in the target compound could similarly modulate crystallinity via steric effects .

Electrochemical and Sensing Applications :

- Thiophenyl-substituted analogs (e.g., TP1 ) exhibit redshifted absorption/emission due to extended π-conjugation. The o-tolyl group in the target compound may limit conjugation length, reducing sensitivity but improving selectivity for smaller anions .

Research Findings and Implications

Biological Activity :

- Thiazole-acrylonitrile hybrids with electron-deficient aryl groups (e.g., nitro, trifluoromethyl ) show enhanced binding to hydrophobic enzyme pockets. The ethyl and o-tolyl groups in the target compound may mimic these effects, warranting evaluation against tyrosine kinases or tubulin .

Material Science :

- Propeller-shaped acrylonitriles (e.g., ) exhibit tunable fluorescence via substituent-driven aggregation. The target compound’s Z-configuration and alkyl substituents could enable stimuli-responsive emission in thin-film devices .

Synthetic Challenges :

- Steric hindrance from the o-tolyl group may complicate synthesis, necessitating optimized coupling conditions (e.g., Pd-catalyzed cross-coupling) to preserve stereochemistry .

Biologische Aktivität

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole compounds are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is , with a molecular weight of 346.43 g/mol. The compound features a thiazole ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H18N2S |

| Molecular Weight | 346.43 g/mol |

| CAS Number | 476671-58-6 |

| Melting Point | Not Available |

| Density | Not Available |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related thiazole compounds has been reported as low as 0.22 μg/mL, indicating potent antimicrobial activity .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer potential. In vitro studies suggest that (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile can induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins . The compound's structure allows it to interact with cellular pathways involved in cancer progression, making it a candidate for further development in cancer therapy.

Case Studies

- Study on Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that modifications to the thiazole ring significantly enhanced activity against Staphylococcus aureus, with some derivatives exhibiting MIC values lower than standard antibiotics .

- Anticancer Mechanisms : In a study evaluating the anticancer effects of thiazole derivatives, it was found that compounds similar to (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile exhibited selective cytotoxicity towards cancer cell lines such as HCT116 and A549. The mechanism involved the disruption of mitochondrial function and activation of caspase pathways leading to apoptosis .

Q & A

Q. What are the established synthetic routes for (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile?

A common method involves the condensation of 2-(benzothiazol-2-yl)-3-oxopentanedinitrile with substituted aromatic aldehydes under basic conditions. Piperidine is often used as a catalyst in ethanol or DMF, with reaction times ranging from 3–6 hours under reflux . Alternative routes include Knoevenagel condensation between thiazole acetonitrile derivatives and o-tolyl aldehydes, optimized for Z-isomer selectivity via steric and electronic modulation of substituents .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm regiochemistry, particularly the Z-configuration via coupling constants (e.g., ~12–14 Hz for acrylonitrile protons) .

- X-ray Crystallography : Resolves spatial arrangement, as demonstrated for analogous compounds (e.g., (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, which crystallizes in a monoclinic system with π-π stacking interactions) .

- HPLC : Essential for purity assessment and isomer separation, especially when synthesizing derivatives with similar retention times .

Q. What are the primary biological or pharmacological applications explored for this compound?

The compound’s thiazole and acrylonitrile motifs are associated with anticancer activity. Analogous structures, such as (Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, show broad-spectrum growth inhibition (GI = 0.021–12.2 μM) in the NCI-60 cancer cell panel . Thiazole derivatives also exhibit PPARβ/δ inverse agonism, as seen in DG172, a structurally related compound with nanomolar potency .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity and selectivity?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro, cyano) on the thiazole ring enhances anticancer activity by stabilizing charge-transfer interactions with cellular targets . Conversely, bulky o-tolyl groups improve Z-isomer stability .

- Stereochemistry : The Z-configuration is critical for PPARβ/δ binding, as demonstrated by DG172’s 27 nM IC, whereas E-isomers show negligible activity .

- Hybrid Scaffolds : Fusion with benzo[d]thiazole increases lipophilicity, improving membrane permeability and target engagement in cancer cells .

Q. What experimental strategies address contradictions in reported biological data?

Discrepancies in GI values across studies may arise from assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity. To resolve this:

Q. How can computational methods guide the optimization of this compound?

- Molecular Docking : Predict binding modes to targets like PPARβ/δ or tubulin, leveraging crystallographic data from homologous systems .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with anticancer potency to prioritize synthetic targets .

- MD Simulations : Assess Z/E isomer stability in biological membranes to rationalize pharmacokinetic variability .

Q. What are the key challenges in scaling up synthesis for in vivo studies?

- Isomer Purity : Chromatographic separation (e.g., preparative HPLC) is required to avoid confounding pharmacological results with E/Z mixtures .

- Solvent Selection : Transition from DMF (common in small-scale synthesis) to greener solvents (e.g., ethanol/water mixtures) without compromising yield .

- Catalyst Recycling : Piperidine recovery via distillation or solid-supported bases improves cost-efficiency for multi-gram syntheses .

Methodological Recommendations

- Synthetic Optimization : Use a DoE (Design of Experiments) approach to balance reaction temperature, solvent polarity, and catalyst loading .

- Biological Evaluation : Pair in vitro cytotoxicity assays (e.g., MTT) with target-specific readouts (e.g., PPARβ/δ corepressor recruitment assays) .

- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for spectral and crystallographic data deposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.